molecular formula C19H21N5O3 B2602574 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034358-76-2

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2602574
CAS No.: 2034358-76-2
M. Wt: 367.409
InChI Key: CBTVGGSVRQCYGC-UHFFFAOYSA-N
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Description

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features an imidazole ring, a benzoyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . This is followed by the condensation of the resulting intermediate with various acetophenones . The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the benzoyl group yields benzyl derivatives.

Scientific Research Applications

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes . Additionally, the compound may interact with proteins and nucleic acids, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole ring structure.

    Etonitazene: An analgesic with a benzoyl group.

    Omeprazole: An antiulcer agent with an imidazole ring.

Uniqueness

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of an imidazole ring, a benzoyl group, and an imidazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-17-11-21-19(27)24(17)16-5-8-23(9-6-16)18(26)15-3-1-14(2-4-15)12-22-10-7-20-13-22/h1-4,7,10,13,16H,5-6,8-9,11-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVGGSVRQCYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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